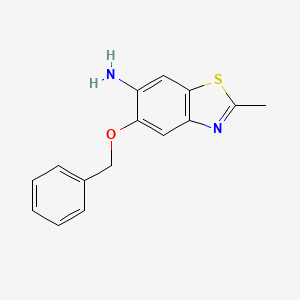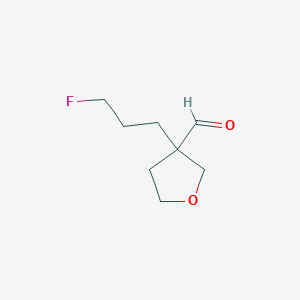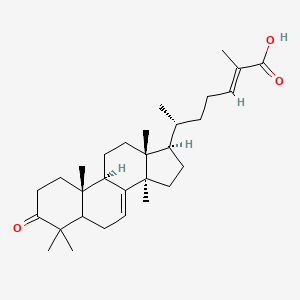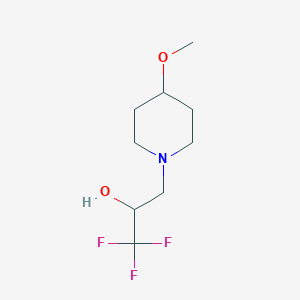
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a piperidine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H16F3NO2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H16F3NO2/c1-15-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI Key |
VTLVQTUBQGLKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


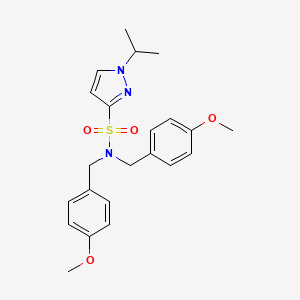
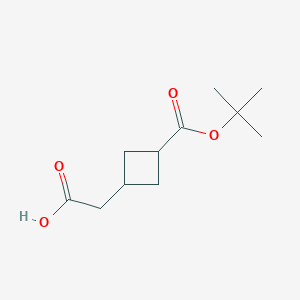
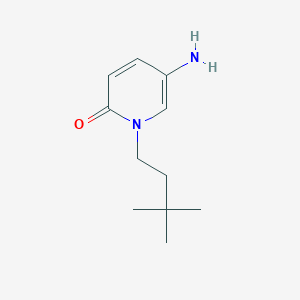
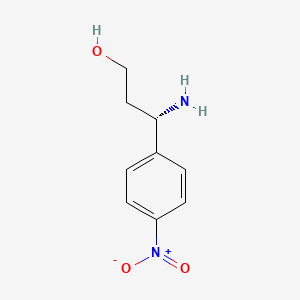
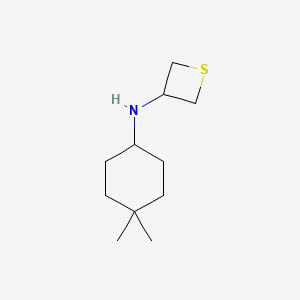
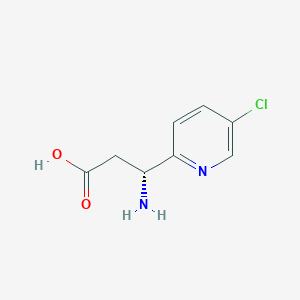
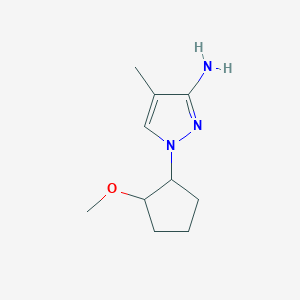
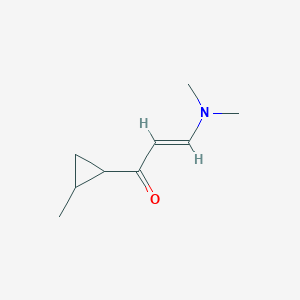
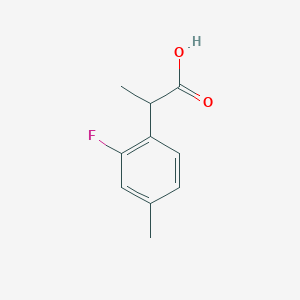
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
